Cas no 858345-57-0 (Salvinorin A Carbamate)

Salvinorin A Carbamate Chemical and Physical Properties
Names and Identifiers
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- (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
- CHEMBL3349979
- 858345-57-0
- (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester
- methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
- Salvinorin A Carbamate
-
- Inchi: InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
- InChI Key: FHTGZEVOZWRYEL-XOKLNVNFSA-N
- SMILES: CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4
Computed Properties
- Exact Mass: 433.17366682g/mol
- Monoisotopic Mass: 433.17366682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 1.9
Salvinorin A Carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-500ug |
Salvinorin A Carbamate |
858345-57-0 | 98% | 500ug |
¥1114.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-5mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 5mg |
¥8280.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912858-1mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 1mg |
¥3,187.80 | 2022-08-31 | |
A2B Chem LLC | AX65953-5mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 5mg |
$692.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-1mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 1mg |
¥2116.00 | 2022-04-26 | |
A2B Chem LLC | AX65953-1mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 1mg |
$166.00 | 2024-04-19 | |
1PlusChem | 1P01EQ75-5mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 5mg |
$917.00 | 2024-04-21 | |
1PlusChem | 1P01EQ75-1mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 1mg |
$241.00 | 2024-04-21 |
Salvinorin A Carbamate Related Literature
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on Salvinorin A Carbamate
Salvinorin A Carbamate: A Comprehensive Overview
Salvinorin A Carbamate, identified by the CAS number 858345-57-0, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is derived from Salvinorin A, a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum. The addition of a carbamate group to Salvinorin A has been shown to enhance its pharmacokinetic properties, making it a promising candidate for various therapeutic applications.
The synthesis of Salvinorin A Carbamate involves a multi-step process that begins with the isolation of Salvinorin A from its natural source. This is followed by chemical modifications to introduce the carbamate functional group, which not only improves the compound's stability but also enhances its bioavailability. Recent studies have demonstrated that this modification significantly extends the duration of action of Salvinorin A, making it a more viable option for chronic conditions.
In terms of pharmacological activity, Salvinorin A Carbamate has been extensively studied for its effects on the central nervous system. It acts as a potent agonist at kappa-opioid receptors, which are involved in pain modulation and mood regulation. Unlike traditional opioids, Salvinorin A and its derivatives do not exhibit the same level of dependence liability, making them attractive alternatives for pain management therapies.
Recent research has also explored the potential of Salvinorin A Carbamate in neuroprotection. Studies conducted in vitro and in vivo models have shown that this compound can mitigate oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that Salvinorin A Carbamate could play a role in developing novel treatments for these debilitating conditions.
The synthesis of Salvinorin A Carbamate is a testament to advancements in organic chemistry. The process involves precise control over reaction conditions to ensure high yields and purity. Researchers have optimized synthetic pathways to minimize environmental impact and maximize scalability, paving the way for large-scale production if clinical trials prove successful.
In terms of safety and toxicity, preliminary studies indicate that Salvinorin A Carbamate has a favorable profile compared to other opioid agonists. However, further research is needed to fully understand its long-term effects and potential for adverse reactions. Regulatory agencies have expressed interest in this compound, provided that rigorous testing is conducted to ensure its safety and efficacy.
The future of Salvinorin A Carbamate looks promising, with ongoing clinical trials exploring its potential in pain management, neuroprotection, and mood disorders. Its unique mechanism of action and improved pharmacokinetic properties position it as a leading candidate in the development of next-generation therapeutics.
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